{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353976-27-8
VCID: VC8233575
InChI: InChI=1S/C18H28N2O2/c1-15(2)20(12-16-7-4-3-5-8-16)13-17-9-6-10-19(11-17)14-18(21)22/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,22)
SMILES: CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.: 1353976-27-8

Cat. No.: VC8233575

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid - 1353976-27-8

Specification

CAS No. 1353976-27-8
Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H28N2O2/c1-15(2)20(12-16-7-4-3-5-8-16)13-17-9-6-10-19(11-17)14-18(21)22/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,22)
Standard InChI Key VMXFQPYEOVOYAS-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2

Introduction

Synthesis

The synthesis of {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves multi-step organic reactions, including:

  • Formation of the Piperidine Core: Starting with a suitable precursor like piperidone or piperidine derivatives.

  • Introduction of the Benzyl-Isopropyl-Amino Group: Through reductive amination or alkylation reactions.

  • Attachment of the Acetic Acid Moiety: Via carboxylation or ester hydrolysis reactions.

These synthetic steps require careful control of reaction conditions to ensure high yield and purity.

Related Research Findings

5.1 Similar Compounds
Compounds such as [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine share structural similarities and have been studied for their pharmacological properties .

5.2 Antimicrobial Potential
Research on related molecules highlights their ability to inhibit microbial growth by targeting essential enzymes or disrupting cell membranes .

5.3 Bioavailability
The incorporation of polar functional groups (e.g., acetic acid) improves solubility, enhancing oral bioavailability and pharmacokinetic profiles .

Future Directions

6.1 Optimization Studies
Further research is needed to:

  • Optimize synthesis for scalability.

  • Investigate stereochemical effects on biological activity.

6.2 Therapeutic Evaluation
Preclinical studies should explore:

  • Efficacy against specific diseases.

  • Toxicity profiles and safety margins.

6.3 Computational Studies
In silico modeling can predict:

  • Binding affinities to target proteins.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties .

This review underscores the potential significance of {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid in medicinal chemistry and drug discovery efforts. Further experimental validation is essential to fully elucidate its applications and mechanisms of action.

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